molecular formula C10H15N3O B2583343 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole CAS No. 2138227-50-4

2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B2583343
CAS No.: 2138227-50-4
M. Wt: 193.25
InChI Key: RYJIYNUXEREVJY-WPRPVWTQSA-N
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Description

2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole is a synthetic organic compound belonging to the family of oxadiazoles Oxadiazoles are known for their versatile biological activities and applications in medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole typically involves multi-step processes starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. For instance:

  • Step 1: : The precursor, 3-(aminomethyl)cyclopentanol, undergoes acylation to introduce an acyl group.

  • Step 2: : This acylated intermediate undergoes cyclization in the presence of reagents like phosphoryl chloride to form the 1,3,4-oxadiazole ring.

  • Step 3: : Further functionalization yields the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis process can be optimized for large-scale production. This often involves fine-tuning reaction parameters such as temperature, solvent systems, and catalyst choices to maximize yield and purity while minimizing cost and waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form corresponding oxides.

  • Reduction: : Hydrogenation or reduction in the presence of reducing agents can yield amines or alcohols.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Reagents such as alkyl halides, acids, and bases depending on the desired product.

Major Products Formed

  • Oxidation: : Yields oxides or ketones.

  • Reduction: : Produces amines, alcohols, or alkanes.

  • Substitution: : Depending on the substituent, various functionalized oxadiazoles are formed.

Scientific Research Applications

2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole has diverse applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

  • Medicine: : Investigated for therapeutic applications due to its potential pharmacological effects.

  • Industry: : Utilized in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its application:

  • Biological: : It can interact with specific molecular targets such as enzymes or receptors, modulating biological pathways.

  • Chemical: : Acts as a reagent or intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3,4-oxadiazole: : Simpler structure with similar reactivity.

  • 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1,3,4-thiadiazole: : A sulfur analogue with different properties.

Highlighting Uniqueness

Conclusion

The compound 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole is a fascinating molecule with significant synthetic and practical applications. Its diverse reactivity and potential in various fields make it a valuable subject of study in scientific research.

Properties

IUPAC Name

2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-12-13-9(14-7)10-4-2-3-8(10)5-11-6-10/h8,11H,2-6H2,1H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJIYNUXEREVJY-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C23CCCC2CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@]23CCC[C@H]2CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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